molecular formula C23H24N2O5S B11397802 6,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11397802
M. Wt: 440.5 g/mol
InChI Key: HKERQTYIHSGYAL-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the Piperidine-1-Sulfonyl Group: This step involves the sulfonylation of the chromene core using piperidine-1-sulfonyl chloride under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using suitable reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

6,7-DIMETHYL-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure and known for their biological activities.

    Flavonoids: Share the chromene core and have diverse therapeutic applications.

    Sulfonamide Derivatives: Known for their use as antibiotics and enzyme inhibitors.

Uniqueness

6,7-DIMETHYL-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4H-CHROMENE-2-CARBOXAMIDE is unique due to the presence of both the chromene core and the piperidine-1-sulfonyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-15-12-19-20(26)14-22(30-21(19)13-16(15)2)23(27)24-17-6-8-18(9-7-17)31(28,29)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,24,27)

InChI Key

HKERQTYIHSGYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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